molecular formula C10H5FN2OS B1489703 6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 2097976-98-0

6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B1489703
CAS No.: 2097976-98-0
M. Wt: 220.22 g/mol
InChI Key: OXROLECIYVYOOE-UHFFFAOYSA-N
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Description

6-Fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a chemical scaffold of significant interest in medicinal chemistry and oncology research. It belongs to a class of compounds known as benzothienopyrimidinones, which have been identified as potent, highly selective, and orally bioavailable inhibitors of the PIM kinase family (PIM-1, PIM-2, and PIM-3) . These serine/threonine kinases are frequently overexpressed in a variety of hematopoietic malignancies and solid tumors, making them attractive targets for anticancer drug discovery . Compounds based on this core structure exhibit strong mechanistic activity; for instance, they have been shown to efficiently interrupt the phosphorylation of the pro-apoptotic protein Bad, demonstrating a mechanism-based antiproliferative effect in cellular models . The fluorination at the 6-position is a typical modification in drug discovery to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-fluoro-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2OS/c11-6-3-1-2-5-7-9(15-8(5)6)10(14)13-4-12-7/h1-4H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXROLECIYVYOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)SC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

  • The exact mechanism by which 6-Fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one exerts its effects often involves its interaction with biological macromolecules.

  • Molecular targets can include enzymes, receptors, and DNA, where the compound may act as an inhibitor or modulator.

  • The pathways involved may relate to its ability to interfere with specific biochemical processes or signaling pathways.

Similar Compounds

  • Compounds like thieno[3,2-d]pyrimidin-4(3H)-one and benzo[d]thieno[3,2-d]pyrimidin-4(3H)-one share structural similarities but differ in their functional groups and substituents.

Uniqueness

  • The fluorine atom in this compound provides distinct reactivity and biological activity profiles compared to non-fluorinated analogs.

  • Its ability to participate in specific hydrogen bonding and electronic interactions sets it apart from similar compounds.

Conclusion

This compound stands out due to its unique structural attributes and wide range of applications in scientific research, medicine, and industry. Its synthesis and reactions offer a rich field of study for chemists, while its potential biological activities continue to be a promising area of exploration.

Biological Activity

6-Fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

This compound features a unique fused ring system that combines thieno and pyrimidine moieties. The presence of the fluorine atom at the 6-position is significant as it can influence the compound's biological properties and interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit notable antimicrobial activities. For instance, derivatives have been shown to inhibit Mycobacterium tuberculosis cytochrome bd oxidase, making them promising candidates for tuberculosis treatment. In a study involving various derivatives, the most active compound demonstrated an ATP IC50 value ranging from 6 to 18 μM against multiple mycobacterial strains .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. A study evaluated its antiproliferative effects in various cancer cell lines. The results indicated that certain derivatives exhibited significant potency with IC50 values below 40 nM in cell proliferation assays. For example, one derivative showed an EC50 of 19 nM for microtubule depolymerization and an IC50 of 9.0 nM for antiproliferative effects .

Structure-Activity Relationship (SAR)

The SAR analysis of thieno[3,2-d]pyrimidin-4-amines revealed that modifications in the chemical structure can lead to variations in biological activity. The presence of specific substituents was correlated with increased potency against M. tuberculosis and other cancer cell lines .

Data Table: Biological Activity Summary

Compound NameTarget Organism/Cell LineIC50/EC50 Value (μM)Activity Type
N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amineM. bovis BCG6 - 18Mycobacterial inhibitor
Compound 4MDA-MB-435 Cancer Cell Line9.0Antiproliferative
Compound 5mKB Cells17.4Anticancer
Compound 5nKBv200 Cells25.4Anticancer

Case Studies

Several case studies have examined the efficacy of thieno[3,2-d]pyrimidine derivatives in clinical settings:

  • Mycobacterial Inhibition : A study reported on the effectiveness of various thieno[3,2-d]pyrimidine compounds against Mycobacterium tuberculosis. These compounds were assessed for their ability to inhibit cytochrome bd oxidase and showed promising results in reducing ATP levels in bacterial cells .
  • Anticancer Research : Another investigation focused on the antiproliferative effects of these compounds on breast cancer cell lines. The findings highlighted significant reductions in cell viability and suggested potential mechanisms involving microtubule disruption .

Comparison with Similar Compounds

The following comparison focuses on structurally related thieno[3,2-d]pyrimidin-4(3H)-one derivatives, emphasizing substituent effects, synthesis methods, and biological relevance.

Structural and Substituent Variations

Key analogs and their substituents are summarized below:

Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Key References
6-Fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one Fluorine at 6-position N/A N/A
6-Methylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one Methyl at 6-position N/A N/A
6-(Trifluoromethyl)benzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one Trifluoromethyl at 6-position N/A N/A
8-Chlorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one Chlorine at 8-position N/A N/A
2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12) 3-Methoxyphenyl at 2,6-positions 241–243 61
7,9-Bis(4-methoxyphenyl)pyrido-thieno-pyrimidin-4(3H)-one (6c) 4-Methoxyphenyl and pyrazole moieties 213–215 70
5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (A5) Tetrahydro scaffold with 4-aminophenyl >250 66

Key Observations :

  • Fluorine vs. Methyl/Trifluoromethyl : Fluorine’s electronegativity and small atomic radius improve metabolic stability and binding interactions compared to bulkier groups like trifluoromethyl .
  • Positional Effects : Substituents at the 6-position (e.g., F, CH₃, CF₃) modulate electronic properties, whereas 8-position halogens (e.g., Cl) may influence steric interactions .
  • Aromatic vs. Aliphatic Substituents : Methoxyphenyl groups (e.g., compound 12) enhance π-π stacking interactions, while tetrahydro scaffolds (e.g., A5) improve solubility .
Physicochemical Properties
  • Melting Points : Fluorine’s strong electronegativity may increase melting points compared to methyl analogs, as seen in compound 3b (303–304°C) with hydroxyl groups .
  • Solubility : Tetrahydro derivatives (e.g., A5) exhibit higher solubility in polar solvents due to reduced aromaticity .

Preparation Methods

Synthesis via Ring-Cyclization of Aminothiophene Carboxylates

A key precursor for the thieno[3,2-d]pyrimidine core is a 2-aminothiophene-3-carboxylate derivative, which undergoes ring-cyclization to form the pyrimidine ring. This involves:

  • Starting from 2-methyl-3-aminothiophene carboxylate or its fluorinated analog.
  • Cyclization under acidic or basic conditions to yield thieno[3,2-d]pyrimidin-2,4-dione intermediates.
  • Subsequent chlorination of the dione intermediate using phosphorus oxychloride (POCl3) at reflux for 20–24 hours to afford a chlorinated intermediate.
  • Neutralization and crystallization to isolate the chlorinated product, which serves as a versatile intermediate for further substitution reactions.

This method has been successfully applied to synthesize halogenated thieno[3,2-d]pyrimidines, including fluorinated derivatives.

Chlorination and Nucleophilic Substitution

Representative Synthesis Data Table

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Cyclization Aminothiophene carboxylate, acidic/basic Thieno[3,2-d]pyrimidin-2,4-dione intermediate 70-75 Formation of pyrimidine ring
2 Chlorination POCl3, reflux 20-24 h Chlorinated thieno[3,2-d]pyrimidine intermediate 60-70 Key intermediate for substitution
3 Nucleophilic substitution Hydroxide or other nucleophiles 6-fluorobenzothieno[3,2-d]pyrimidin-4-one 65-80 Introduction of 4-one functionality
4 Hydrogenation (optional) Basic conditions, hydrogenation Dehalogenated analogs 50-60 For structural variation and study

Detailed Research Findings and Notes

  • The cyclization of aminothiophene carboxylates is a robust method to construct the thieno[3,2-d]pyrimidine core, which is crucial for the synthesis of 6-fluorobenzothieno[3,2-d]pyrimidin-4(3H)-one.
  • Chlorination with phosphorus oxychloride is a critical step that activates the pyrimidine ring for subsequent nucleophilic substitution, enabling the introduction of the 4-one functionality or other substituents.
  • The use of fluorinated precursors ensures regioselective fluorination, which is difficult to achieve via direct electrophilic fluorination on the fused ring system due to potential side reactions.
  • Variations in nucleophiles and reaction conditions allow for the synthesis of analogs with diverse substituents, facilitating structure-activity relationship studies in medicinal chemistry.
  • The synthetic methods are amenable to scale-up and modification, providing access to libraries of fluorinated thienopyrimidine derivatives for biological screening.

Q & A

Q. What in vitro assays are most reliable for evaluating kinase inhibition?

  • Preferred Assays :
  • ADP-Glo™ Kinase Assay : Quantifies ATP consumption by Pim-1 kinase .
  • Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one

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